molecular formula C10H18O4 B14130993 4-Hydroxy-3,3,5,5-tetramethyloxane-4-carboxylic acid CAS No. 89050-75-9

4-Hydroxy-3,3,5,5-tetramethyloxane-4-carboxylic acid

Cat. No.: B14130993
CAS No.: 89050-75-9
M. Wt: 202.25 g/mol
InChI Key: LNKUWNVGJNEVGG-UHFFFAOYSA-N
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Description

4-Hydroxy-3,3,5,5-tetramethyloxane-4-carboxylic acid is an organic compound with a unique structure characterized by a hydroxyl group and a carboxylic acid group attached to a tetramethyloxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3,3,5,5-tetramethyloxane-4-carboxylic acid typically involves the following steps:

    Formation of the Tetramethyloxane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxyl Group: This step involves the hydroxylation of the tetramethyloxane ring, which can be done using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3,3,5,5-tetramethyloxane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, osmium tetroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

4-Hydroxy-3,3,5,5-tetramethyloxane-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3,3,5,5-tetramethyloxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its reactivity and binding affinity to various biomolecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3,5-dimethoxybenzoic acid: Similar in having a hydroxyl group and carboxylic acid group but differs in the presence of methoxy groups.

    Vanillylmandelic acid: Contains a hydroxyl and carboxylic acid group but has a different ring structure.

Uniqueness

4-Hydroxy-3,3,5,5-tetramethyloxane-4-carboxylic acid is unique due to its tetramethyloxane ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-hydroxy-3,3,5,5-tetramethyloxane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-8(2)5-14-6-9(3,4)10(8,13)7(11)12/h13H,5-6H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKUWNVGJNEVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCC(C1(C(=O)O)O)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90528309
Record name 4-Hydroxy-3,3,5,5-tetramethyloxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90528309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89050-75-9
Record name 4-Hydroxy-3,3,5,5-tetramethyloxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90528309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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